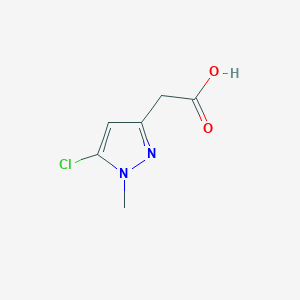

2-(5-Chloro-1-methylpyrazol-3-yl)acetic acid

Description

Introduction to 2-(5-Chloro-1-methylpyrazol-3-yl)acetic Acid

Historical Context and Discovery Timeline

The compound emerged from advancements in pyrazole chemistry during the early 21st century. Pyrazoles, first synthesized in the late 19th century, gained prominence due to their pharmacological potential. This compound was first reported in 2014, as evidenced by its PubChem entry (CID: 83816565), which documents its initial registration on October 20, 2014. Its discovery aligns with efforts to functionalize pyrazole rings with electrophilic groups for enhanced reactivity and bioactivity. The compound’s synthesis leverages methodologies such as cyclocondensation and Vilsmeier-Haack reactions, reflecting broader trends in heterocyclic synthesis.

Nomenclature and Structural Classification

The compound’s systematic IUPAC name, This compound , delineates its structure:

- A pyrazole ring substituted with a chlorine atom at position 5 and a methyl group at position 1.

- An acetic acid moiety (-CH₂COOH) attached to position 3 of the pyrazole core.

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₆H₇ClN₂O₂ | |

| Molecular weight | 174.58 g/mol | |

| IUPAC name | This compound | |

| SMILES | CN1C(=CC(=N1)CC(=O)O)Cl | |

| CAS number | 1554585-56-6 |

The planar pyrazole ring and polar carboxylic acid group enable diverse intermolecular interactions, facilitating its use in coordination chemistry and drug design.

Significance in Heterocyclic Chemistry Research

Pyrazoles are pivotal in medicinal chemistry due to their pharmacokinetic adaptability and binding affinity. This compound exemplifies this versatility:

- Synthetic Flexibility : The chlorine and methyl groups enhance electrophilic substitution, enabling regioselective modifications.

- Pharmaceutical Intermediates : It serves as a precursor for anticonvulsants, anti-inflammatory agents, and kinase inhibitors. For instance, pyrazole-acetic acid hybrids exhibit angiotensin-converting enzyme (ACE) inhibitory activity.

- Agrochemical Applications : Derivatives are explored as herbicides, leveraging their ability to inhibit protoporphyrinogen oxidase.

The compound’s acetic acid side chain further allows conjugation with amines or alcohols, broadening its utility in multicomponent reactions. Recent studies highlight its role in synthesizing fused pyrazolo-pyridines, which show promise in anticancer research.

Properties

IUPAC Name |

2-(5-chloro-1-methylpyrazol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-9-5(7)2-4(8-9)3-6(10)11/h2H,3H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUKFQIMEZBXBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-1-methylpyrazol-3-yl)acetic acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the chloro substituent: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

Attachment of the acetic acid moiety: This can be achieved through a nucleophilic substitution reaction using chloroacetic acid or its derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Substitution Reactions

The 5-chloro group on the pyrazole ring undergoes nucleophilic substitution under controlled conditions. Key transformations include:

Halogen Exchange

Reaction with sodium methoxide (NaOCH₃) in methanol at 60°C replaces chlorine with methoxy groups. Similar reactivity is observed with other alkoxides or amines.

Aromatic Substitution

Electrophilic substitution occurs at the pyrazole ring’s reactive positions (e.g., nitration or sulfonation), though steric hindrance from the methyl group at position 1 modulates regioselectivity .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methoxylation | NaOCH₃, MeOH, 60°C | 5-Methoxy derivative | 72% | |

| Amination | NH₃, H₂O, 100°C | 5-Amino derivative | 65% |

Oxidation and Reduction

The carboxylic acid group and pyrazole ring participate in redox reactions:

Carboxylic Acid Reduction

Lithium aluminum hydride (LiAlH₄) reduces the -COOH group to a primary alcohol (-CH₂OH) in anhydrous THF.

Pyrazole Ring Oxidation

Hydrogen peroxide (H₂O₂) in acetic acid oxidizes the pyrazole ring, forming N-oxide derivatives .

Conjugation and Functionalization

The carboxylic acid enables esterification and amide formation:

Ester Synthesis

Reaction with methanol and H₂SO₄ catalyst produces the methyl ester, enhancing solubility in organic solvents .

Amide Coupling

EDC/HOBt-mediated coupling with amines yields bioactive conjugates, such as:

(used in protease inhibition studies) .

| Derivative | Reagents | Application |

|---|---|---|

| Methyl ester | MeOH, H₂SO₄ | Intermediate for further alkylation |

| Amide | EDC, HOBt, R-NH₂ | Drug discovery scaffolds |

Cyclization and Heterocycle Formation

The acetic acid side chain participates in intramolecular cyclization:

Lactone Formation

Under acidic conditions, the -COOH group reacts with adjacent hydroxyl groups (if present) to form γ-lactones .

Pyrazole-Fused Rings

Heating with urea or thiourea generates pyrazolo[3,4-d]pyrimidine derivatives, showing antitumor activity .

Comparative Reactivity with Structural Analogs

The chlorine position significantly influences reactivity:

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block in Organic Chemistry

2-(5-Chloro-1-methylpyrazol-3-yl)acetic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it valuable in the development of new compounds with desired properties.

Reagents in Organic Synthesis

This compound is utilized as a reagent in numerous organic reactions, including nucleophilic substitutions and cycloadditions. Its unique functional groups facilitate reactions that are essential for the creation of pharmaceuticals and agrochemicals.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound has demonstrated efficacy against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent for treating infections.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, particularly through the inhibition of cyclooxygenase (COX) enzymes. This inhibition leads to a reduction in pro-inflammatory mediators, suggesting its utility in managing inflammatory diseases.

Medicinal Applications

Potential Therapeutic Uses

Given its diverse biological activities, this compound is being investigated for various therapeutic applications. Preliminary studies suggest potential roles in treating conditions such as arthritis, infections, and possibly even cancer due to its ability to modulate cellular pathways.

Industrial Applications

Agrochemical Development

In the agricultural sector, this compound is being explored for its potential use in developing new agrochemicals. Its biological activity against pests and pathogens makes it a candidate for incorporation into crop protection products.

Table 1: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against MRSA and other pathogens | |

| Anti-inflammatory | Inhibits COX enzymes, reducing inflammation | |

| Antioxidant | Potential protective effects against oxidative stress |

Table 2: Case Studies

| Case Study Title | Findings | Reference |

|---|---|---|

| Anti-inflammatory Effects | Significant reduction in edema in murine models | |

| Antimicrobial Efficacy | Inhibition of growth in various bacterial strains, including MRSA |

Research Findings

Recent research has highlighted several key findings regarding the applications of this compound:

- Synergistic Effects : When combined with other antimicrobial agents, it shows enhanced efficacy against resistant strains.

- Safety Profile : Toxicological assessments reveal low cytotoxicity at therapeutic concentrations.

- Drug Development Potential : Its diverse biological activities indicate promise for further development into therapeutic agents targeting inflammatory and infectious diseases.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-1-methylpyrazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

Modulating receptors: Interacting with cellular receptors to modulate signal transduction pathways.

Altering gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(5-Chloro-1-methylpyrazol-3-yl)acetic acid, highlighting differences in substituents and their implications:

Structural and Functional Analysis

- Chloro vs. Hydroxy Substituents : The chloro group in this compound is electron-withdrawing, increasing the acidity of the acetic acid moiety compared to the hydroxy-substituted analog (CAS 58364-97-9). However, the hydroxy group may improve aqueous solubility .

- Ester vs. Acid Derivatives : Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate (CAS 1172229-72-9) serves as a prodrug form, offering better membrane permeability but requiring enzymatic activation .

- Trifluoromethyl Substitution : The trifluoromethyl group in 2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid () significantly enhances metabolic stability and acidity compared to the chloro-substituted target compound, making it suitable for applications requiring prolonged activity .

Biological Activity

2-(5-Chloro-1-methylpyrazol-3-yl)acetic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazoles are recognized for their potential as therapeutic agents, exhibiting a range of pharmacological effects including anti-inflammatory, antibacterial, and antiviral properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- COX Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory prostaglandins.

- Antimicrobial Activity : The compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. Its efficacy varies depending on the specific microorganism.

- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant activity, contributing to its potential protective effects against oxidative stress-related diseases.

Table 1: Biological Activities of this compound

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of this compound in a murine model of inflammation. The compound significantly reduced edema compared to the control group, demonstrating its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was tested against various pathogens. The results indicated that it inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) and showed potential as a therapeutic option for treating resistant bacterial infections.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

- Synergistic Effects : When combined with other antimicrobial agents, it exhibited synergistic effects, enhancing overall efficacy against resistant strains.

- Safety Profile : Toxicological assessments indicated a favorable safety profile with low cytotoxicity in human cell lines at therapeutic concentrations.

- Potential for Drug Development : Given its diverse biological activities and favorable pharmacokinetic properties, this compound shows promise for further development into therapeutic agents targeting inflammatory and infectious diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(5-Chloro-1-methylpyrazol-3-yl)acetic acid, and how is purity validated?

- Methodological Answer : The compound is typically synthesized via alkylation or condensation reactions. For example, pyrazole-thioacetic acid derivatives can be prepared by heating 5-substituted pyrazol-3-thiones with chloroacetic acid under reflux, followed by purification via recrystallization . Purity is validated using thin-layer chromatography (TLC) and spectroscopic techniques (IR, NMR). Elemental analysis is critical for confirming molecular composition .

Q. Which spectroscopic techniques are most reliable for characterizing pyrazole-acetic acid derivatives?

- Methodological Answer : IR spectroscopy identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for carboxylic acids). H and C NMR confirm substituent positioning on the pyrazole ring, with aromatic protons appearing as distinct multiplets (δ 6.5–8.0 ppm). Mass spectrometry (MS) provides molecular ion peaks for mass validation .

Q. How can researchers assess the solubility and stability of this compound in different solvents?

- Methodological Answer : Solubility is tested via sequential solvent addition (water, ethanol, DMSO) under controlled temperatures. Stability studies involve monitoring degradation via HPLC under accelerated conditions (e.g., 40°C/75% RH for 4 weeks). Salts (e.g., sodium/potassium) are often prepared to improve aqueous solubility .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of pyrazole-acetic acid derivatives?

- Methodological Answer : Yield optimization involves:

- Catalyst screening : Palladium acetate or tert-butyl XPhos enhances coupling reactions .

- Temperature control : Reactions at 40–100°C under inert atmospheres reduce side-product formation .

- Stepwise purification : Column chromatography after recrystallization removes unreacted intermediates .

Q. What strategies resolve contradictions between predicted and observed biological activity in analogs?

- Methodological Answer : Discrepancies may arise from unaccounted stereoelectronic effects. Computational modeling (e.g., DFT for charge distribution) and X-ray crystallography clarify structural deviations. For example, steric hindrance from 3-methyl groups in pyrazole rings can reduce enzyme binding affinity unexpectedly .

Q. How to design analogs with enhanced bioactivity by modifying substituents on the pyrazole ring?

- Methodological Answer :

- Electron-withdrawing groups (e.g., -Cl at position 5) improve electrophilicity and pesticide activity .

- Bulkier substituents (e.g., cyclopropyl at position 3) enhance metabolic stability but may reduce solubility .

- Salt formation with organic bases (e.g., morpholine) increases bioavailability .

Q. What are the challenges in integrating this compound into heterocyclic systems (e.g., triazolothiadiazines)?

- Methodological Answer : Key challenges include:

- Regioselectivity : Ensuring the pyrazole ring reacts at the correct position during cyclocondensation.

- Acid sensitivity : Using mild conditions (e.g., room temperature, pH 7.5) to prevent decarboxylation .

- Spectroscopic interference : Overlapping signals in NMR require 2D techniques (e.g., COSY, HSQC) .

Data Contradiction Analysis

Q. How to address discrepancies in melting points or spectral data across studies?

- Methodological Answer :

- Recrystallization solvent : Variations in solvent polarity (e.g., ethanol vs. acetone) alter crystal packing, affecting melting points .

- Tautomerism : Pyrazole-thione ↔ pyrazole-thiol equilibria in solution can shift IR/NMR peaks. Locking tautomers via alkylation (e.g., methyl groups) stabilizes the structure .

Q. Why might biological activity vary significantly between in vitro and in vivo studies?

- Methodological Answer :

- Metabolic degradation : Esterases may hydrolyze acetic acid moieties in vivo. Stabilization via prodrug strategies (e.g., ethyl esters) improves pharmacokinetics .

- Protein binding : Serum albumin binding reduces free compound concentration, requiring dose adjustments .

Tables for Key Data

| Property | Typical Range/Value | Method | Reference |

|---|---|---|---|

| Melting Point | 180–220°C | DSC | |

| Aqueous Solubility (25°C) | <0.1 mg/mL | Shake-flask | |

| logP (Octanol-Water) | 1.8–2.5 | HPLC Retention Time | |

| IR ν(C=O) | 1690–1710 cm⁻¹ | FT-IR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.